molecular formula C12H14F3NOS B2464217 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone CAS No. 2034431-81-5

2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone

Cat. No. B2464217
CAS RN: 2034431-81-5
M. Wt: 277.31
InChI Key: XFJMDYQKVQEQFT-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone” is a chemical compound. Its empirical formula is C7H10F3NO .

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on enaminones such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone reveals interesting hydrogen-bonding patterns, which are crucial for understanding the chemical behavior and potential applications of similar compounds. These patterns include bifurcated intra- and intermolecular hydrogen bonding, which could influence the solubility, stability, and reactivity of related compounds, including 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone (Balderson et al., 2007).

Microwave-Assisted Synthesis and Antibacterial Activity

The microwave-assisted synthesis of piperidine-containing compounds has been explored, highlighting a method that could potentially be applied to the synthesis of this compound. This method not only improves yields but also showcases the antibacterial properties of such compounds, suggesting potential biomedical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthesis Approaches and Characterization Techniques

Studies on novel synthesis approaches and characterization techniques of compounds with complex structures are crucial. For instance, the synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone through click chemistry offers insights into versatile and efficient synthesis methods that could be applicable to similar compounds. These approaches, coupled with advanced characterization techniques, are essential for exploring the physical and chemical properties of new compounds, thereby informing their potential applications (Govindhan et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed, it is mentioned as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

properties

IUPAC Name

2-thiophen-2-yl-1-[2-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c13-12(14,15)10-5-1-2-6-16(10)11(17)8-9-4-3-7-18-9/h3-4,7,10H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMDYQKVQEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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